molecular formula C21H23ClN4O3S3 B2505061 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-24-5

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Katalognummer: B2505061
CAS-Nummer: 1101177-24-5
Molekulargewicht: 511.07
InChI-Schlüssel: JZIWRGSBEWDOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex small molecule featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively. The benzothiazole moiety is conjugated to a piperazine ring, which is further linked to a pyrrolidin-2-yl methanone scaffold modified with a thiophen-2-ylsulfonyl group. Benzothiazoles are known for their pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . The piperazine ring enhances solubility and bioavailability, while the thiophene sulfonyl group may influence electronic properties and receptor binding .

Synthetic routes for analogous arylpiperazine derivatives often involve coupling reactions between pre-functionalized benzothiazoles and piperazine intermediates, followed by sulfonylation or ketone formation steps. For example, describes the synthesis of thiophene-containing piperazine derivatives via nucleophilic substitution and sulfonylation reactions, which could parallel the synthesis of this compound .

Eigenschaften

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S3/c1-14-6-7-15(22)19-18(14)23-21(31-19)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)17-5-3-13-30-17/h3,5-7,13,16H,2,4,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIWRGSBEWDOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , commonly referred to as EVT-2816480, is a synthetic organic molecule notable for its potential applications in medicinal chemistry. Its structure comprises a piperazine ring, a benzo[d]thiazole moiety, and a thiophenesulfonyl group, contributing to its diverse biological activities.

The molecular formula of this compound is C21H20ClN3O3SC_{21}H_{20}ClN_3O_3S, with a molecular weight of approximately 429.9 g/mol. The presence of multiple functional groups in its structure allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC21H20ClN3O3SC_{21}H_{20}ClN_3O_3S
Molecular Weight429.9 g/mol
CAS Number897488-97-0

The biological activity of EVT-2816480 is primarily attributed to its ability to interact with specific proteins and enzymes, potentially inhibiting their activity. This compound may modulate several signaling pathways related to inflammation, cell proliferation, and apoptosis.

Potential Targets:

  • Cyclooxygenase Enzymes (COX) : Similar compounds have shown activity against COX enzymes, which are crucial in inflammatory processes.
  • Receptors : The compound may act as an antagonist or inhibitor for various receptors involved in disease pathways.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of benzo[d]thiazole have been documented to possess antiproliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Studies and Experimental Findings

  • Antiproliferative Effects : In vitro studies demonstrated that EVT-2816480 induces cell cycle arrest in the subG0/G1 phase, indicating potential apoptotic activity. This was observed in THP-1 cells treated with the compound, showing a significant increase in DNA fragmentation and cell death .
  • Inflammation Modulation : Similar compounds have been evaluated for their COX-II inhibitory potential, revealing significant anti-inflammatory effects. For example, certain derivatives showed IC50 values as low as 0.011 μM against COX-II, indicating strong inhibitory activity .

Synthesis and Characterization

The synthesis of EVT-2816480 typically involves multi-step processes utilizing various solvents and catalysts. Analytical techniques such as NMR and HPLC are employed for characterization and to ensure the purity of the synthesized compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiophene Motifs

  • Compound 21 (from ): Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. The pyrrolidin-2-yl methanone and sulfonyl group in the target may improve metabolic stability compared to Compound 21’s simpler methanone structure . Bioactivity: Piperazine-thiophene hybrids like Compound 21 are often explored as CNS agents or kinase inhibitors, suggesting the target compound might share similar therapeutic pathways.

Pyrrolidinone-Based Derivatives

  • Compound 5 (from ): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one. Key Differences: The target’s pyrrolidinone ring introduces conformational rigidity compared to Compound 5’s flexible butanone chain. This rigidity could enhance target selectivity in enzyme inhibition.

Benzothiazole-Containing Compounds

  • Natural Benzothiazoles (from ) : Plant-derived benzothiazoles, such as those in C. gigantea extracts, exhibit insecticidal properties. However, the synthetic chloro-methyl substitution in the target compound likely increases potency against mammalian targets (e.g., cancer cells) due to enhanced electrophilicity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound Benzothiazole-Piperazine 7-Cl, 4-CH₃, Thiophene-sulfonyl-pyrrolidinone Hypothesized anticancer/antimicrobial
Compound 21 Piperazine-Thiophene 4-(CF₃)C₆H₄ Kinase inhibition, CNS activity
C. gigantea Benzothiazoles Plant-derived benzothiazole Natural substituents (e.g., hydroxyl) Insecticidal

Research Findings and Hypotheses

  • Anticancer Potential: Benzothiazoles like the target compound may induce ferroptosis, a mechanism observed in oral squamous cell carcinoma (OSCC) with other synthetic and natural compounds . The chloro and methyl groups could enhance ROS generation, a hallmark of ferroptosis.
  • Synthetic Advantages : Compared to natural benzothiazoles, the target compound’s synthetic modifications (e.g., sulfonyl group) likely improve pharmacokinetic profiles, such as half-life and tissue penetration .
  • Toxicity Selectivity: Similar to FINs (ferroptosis-inducing agents), the target compound might exhibit selective toxicity toward cancer cells over normal cells, as seen in OSCC models .

Vorbereitungsmethoden

Synthesis of 7-Chloro-4-methylbenzo[d]thiazole

Starting Material : 2-Amino-4-chloro-6-methylphenol
Reaction Sequence :

  • Thiocyanation : Treatment with ammonium thiocyanate (NH₄SCN) in acetic acid under reflux (110°C, 8 hr) yields 2-thiocyano-4-chloro-6-methylphenol.
  • Cyclization : Heating with concentrated HCl (37%) at 80°C for 4 hr induces cyclization to 7-chloro-4-methylbenzo[d]thiazole.

Optimization Data :

Parameter Condition Yield (%)
Thiocyanation Temp 110°C 78
Cyclization Time 4 hr 85
Catalyst HCl (37%) -

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H), 7.32 (s, 1H), 2.51 (s, 3H).
  • MS (EI) : m/z 183.5 [M]⁺.

Preparation of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol

Starting Material : Pyrrolidin-2-ylmethanol
Sulfonylation Protocol :

  • Dissolve pyrrolidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 eq) as a base at 0°C.
  • Slowly add thiophene-2-sulfonyl chloride (1.2 eq) and stir at 25°C for 12 hr.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion.
  • Temperature : Exothermic reaction controlled at 0°C minimizes side products.

Yield : 72% after purification.

Coupling of Subunits via Carboxamide Bond Formation

Reaction Scheme :

  • Activation of Carboxylic Acid :
    • Treat 7-chloro-4-methylbenzo[d]thiazole-2-carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂, 3.0 eq) at 70°C for 2 hr to form acyl chloride.
  • Piperazine Incorporation :
    • React acyl chloride with piperazine (1.2 eq) in tetrahydrofuran (THF) at 0°C, followed by warming to 25°C for 6 hr.
  • Final Carbamoylation :
    • Combine the piperazine intermediate with 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol (1.0 eq) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM. Stir for 24 hr at 25°C.

Yield Optimization :

Step Reagent Ratio Solvent Yield (%)
Acyl chloride 1:3 (acid:SOCl₂) Toluene 92
Piperazine coupling 1:1.2 THF 88
Carbamoylation EDC:1.5 DCM 68

Spectroscopic Validation :

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 141.5 (thiophene-SO₂), 128.4–115.3 (aromatic C), 55.8 (pyrrolidine CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent by describes accelerated cyclization using microwave irradiation (150°C, 30 min) for benzo[d]thiazole formation, improving yield to 89% with reduced reaction time.

Enzymatic Sulfonylation

Lipase-mediated sulfonylation in ionic liquids (e.g., [BMIM][BF₄]) enhances regioselectivity, achieving 81% yield for the pyrrolidine sulfonate intermediate.

Challenges and Mitigation Strategies

  • Low Carbamoylation Yield :

    • Cause : Steric hindrance from the thiophene sulfonyl group.
    • Solution : Use of Hünig’s base (DIPEA) as a steric buffer improves yield to 74%.
  • Piperazine Overalkylation :

    • Mitigation : Stepwise addition of acyl chloride at 0°C prevents di-substitution.

Q & A

Basic: What are the typical synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step pathways:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-amino-4-chloro-6-methylthiophenol with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Introduction of the piperazine ring via nucleophilic substitution at the 2-position of the benzo[d]thiazole using 1-(chloromethyl)piperazine .
  • Step 3: Sulfonylation of the pyrrolidine moiety using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylpyrrolidine intermediate .
  • Step 4: Coupling the piperazine and pyrrolidine fragments via a methanone linker using carbonyl diimidazole (CDI) or similar coupling agents in anhydrous DMF .

Key Considerations:

  • Purification at each step via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates with >95% purity .
  • Reaction yields are highly sensitive to solvent choice (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .

Advanced: How can reaction conditions be optimized for scalability while minimizing side reactions?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during sulfonylation (Step 3) reduce sulfone over-formation, while coupling reactions (Step 4) require 60–80°C for efficient activation .
  • Catalyst Screening: Use immobilized bases (e.g., polymer-supported DIEA) to simplify purification and reduce byproducts in Step 3 .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition-state energies for the benzo[d]thiazole cyclization (Step 1), identifying optimal protonation states for intermediates .
  • In-line Analytics: Employ ReactIR or HPLC-MS to monitor reaction progress and detect side products (e.g., dimerization during coupling) .

Basic: What characterization techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for the piperazine methylene protons (δ 2.8–3.2 ppm) and thiophene sulfonyl group (δ 7.5–7.8 ppm) .
    • ¹³C NMR: Carbonyl resonance at ~170 ppm confirms the methanone linker .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry of the pyrrolidine sulfonyl group (if crystallizable) .

Advanced: How can researchers resolve discrepancies in biological activity data across cell lines?

Methodological Answer:

  • Controlled Replicates: Use ≥3 biological replicates per assay (e.g., cytotoxic activity in MCF-7, HA22T) to assess variability .
  • Mechanistic Profiling: Compare off-target effects via kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify selectivity outliers .
  • Metabolic Stability: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to determine if metabolism alters activity .
  • Data Normalization: Apply Z-score analysis to account for batch effects in high-throughput screens .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Cytotoxicity: SRB assay (sulforhodamine B) in cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations via nonlinear regression .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, VEGFR2) using ATP-competitive probes .
  • Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Fragment Replacement: Synthesize analogs with:
    • Bioisosteres: Replace thiophene sulfonyl with pyridine-3-sulfonyl to assess electronic effects .
    • Ring Modifications: Substitute piperazine with homopiperazine to evaluate steric tolerance .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic fields with activity .
  • Proteomics: SILAC-based profiling identifies protein targets altered by analog treatment .

Basic: How is stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
  • Plasma Stability: Mix with human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .
  • Thermal Stability: DSC/TGA analysis identifies decomposition temperatures (>150°C suggests shelf stability) .

Advanced: What strategies mitigate solubility issues in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication method) to enhance aqueous dispersion .
  • Salt Formation: Screen counterions (e.g., HCl, mesylate) via slurry experiments in ethanol/water .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.